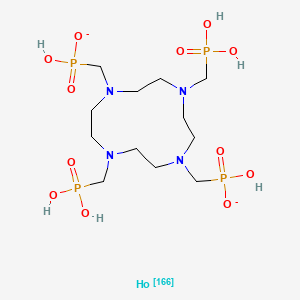
DOTMP Ho-166
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOTMP HO-166, also known as Holmium-166 DOTMP, is a radiopharmaceutical compound used primarily in skeletal targeted radiotherapy. It is a beta-emitting radiophosphonate that localizes specifically to bone surfaces, delivering high-dose radiation to both bone and bone marrow. This compound is particularly effective in treating bone metastases and multiple myeloma .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Holmium-166 kann durch Neutronenaktivierung von Holmium-165 in einem Kernreaktor hergestellt werden. Der Prozess beinhaltet die Neutroneneinfang durch Holmium-165, was zu Holmium-166 führt. Die Verbindung DOTMP oder 1,4,7,10-Tetraazacyclododekan-1,4,7,10-tetramethylenphosphonsäure wird dann mit Holmium-166 komplexiert, um DOTMP HO-166 zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Holmium-166 beinhaltet die Neutronenaktivierung von Dysprosium-164, das zu Holmium-166 zerfällt. Diese Methode gewährleistet hohe Reinheit und Effizienz bei der Produktion des Isotops .
Analyse Chemischer Reaktionen
Reaktionstypen: DOTMP HO-166 unterliegt hauptsächlich Komplexierungsreaktionen. Das Holmium-166-Isotop wird mit DOTMP komplexiert, um eine stabile Verbindung zu bilden, die in der Strahlentherapie eingesetzt werden kann .
Häufige Reagenzien und Bedingungen:
Reagenzien: Holmium-166, DOTMP, Dysprosium-164
Bedingungen: Neutronenaktivierung, Komplexierung bei Raumtemperatur, pH-Kontrolle
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist der stabile Komplex this compound, der für therapeutische Zwecke verwendet wird .
Wissenschaftliche Forschungsanwendungen
DOTMP HO-166 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Medizin:
Chemie: Wird zur Untersuchung von Radiopharmazeutika und deren Interaktionen mit biologischen Systemen eingesetzt.
Biologie: Hilft beim Verständnis der Auswirkungen von Strahlung auf Knochengewebe und Knochenmark.
Medizin: Wird hauptsächlich in der skelettgerichteten Strahlentherapie zur Behandlung von Knochenmetastasen und multiplem Myelom eingesetzt. .
Industrie: Wird bei der Produktion von Radiopharmazeutika und in der Forschung im Bereich der Nuklearmedizin eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Betastrahlung, die von Holmium-166 emittiert wird. Die Verbindung lagert sich spezifisch an Knochenoberflächen an, wo die Betastrahlung den Zelltod in den umliegenden Krebszellen induziert. Dieser gezielte Ansatz minimiert Schäden an gesundem Gewebe. Zu den molekularen Zielstrukturen gehören Knochenmarkzellen und Krebszellen im Knochen .
Ähnliche Verbindungen:
Samarium-153 EDTMP: Ein weiteres Radiopharmazeutikum, das zur Schmerzstillung bei Krebspatienten eingesetzt wird.
Strontium-89 Chlorid: Wird zur Behandlung von Knochenschmerzen im Zusammenhang mit metastasierenden Knochenkrebs eingesetzt.
Rhenium-186 HEDP: Wird zur Behandlung schmerzhafter Knochenmetastasen eingesetzt.
Vergleich: this compound ist durch seine doppelten Bildgebungs- und therapeutischen Fähigkeiten einzigartig. Es emittiert sowohl Beta- als auch Gammastrahlung, die eine Bildgebung mit Einzelphotonen-Emissions-Computertomographie und Magnetresonanztomographie ermöglicht. Diese Doppelfunktionalität bietet eine bessere Kontrolle über die Dosimetrie und die Behandlungsplanung im Vergleich zu anderen ähnlichen Verbindungen .
Wirkmechanismus
DOTMP HO-166 exerts its effects through beta radiation emitted by Holmium-166. The compound localizes specifically to bone surfaces, where the beta radiation induces cell death in nearby cancer cells. This targeted approach minimizes damage to surrounding healthy tissues. The molecular targets include bone marrow cells and cancer cells within the bone .
Vergleich Mit ähnlichen Verbindungen
Samarium-153 EDTMP: Another radiopharmaceutical used for bone pain palliation in cancer patients.
Strontium-89 Chloride: Used for the treatment of bone pain associated with metastatic bone disease.
Rhenium-186 HEDP: Used in the treatment of painful bone metastases.
Comparison: DOTMP HO-166 is unique due to its dual imaging and therapeutic capabilities. It emits both beta and gamma radiation, allowing for imaging using single-photon emission computed tomography and magnetic resonance imaging. This dual functionality provides better control over dosimetry and treatment planning compared to other similar compounds .
Eigenschaften
Key on ui mechanism of action |
There are two important components of 166Ho-DOTMP. The first is DOTMP, a chemical that collects in bones. The other component of 166Ho-DOTMP is radioactive holmium, abbreviated 166Ho. 166Ho is a radioactive particle that is bound to the DOTMP. Certain types of cells in the body, such as many cancer cells, are sensitive to radioactivity and can be killed if they are close to a radioactive particle such as 166Ho. These properties make 166Ho-DOTMP a potentially useful drug for the treatment of cancers in the bone. When the drug collects in the bone, it will expose cells there to 166Ho, killing cancer cells. |
|---|---|
CAS-Nummer |
633308-23-3 |
Molekularformel |
C12H30HoN4O12P4-2 |
Molekulargewicht |
712.21 g/mol |
IUPAC-Name |
holmium-166;hydroxy-[[7-[[hydroxy(oxido)phosphoryl]methyl]-4,10-bis(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methyl]phosphinate |
InChI |
InChI=1S/C12H32N4O12P4.Ho/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28);/p-2/i;1+1 |
InChI-Schlüssel |
PRYANEHDLFDXAN-IEOVAKBOSA-L |
Isomerische SMILES |
C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O)CP(=O)(O)[O-].[166Ho] |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O)CP(=O)(O)[O-].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![Hydroxy(oxo)(3-{[(2Z)-4-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrimidin-2(5H)-ylidene]amino}phenyl)ammonium](/img/structure/B10776316.png)
![4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
![1-(2-{[(6-Amino-2-Methylpyridin-3-Yl)methyl]amino}ethyl)-6-Chloro-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-1,4-Dihydropyrazin-2-Ol](/img/structure/B10776347.png)
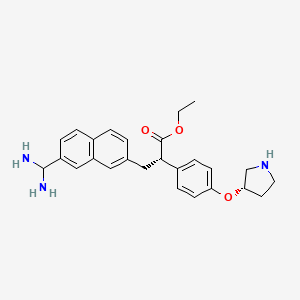
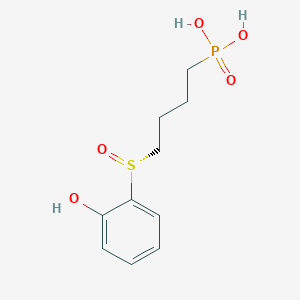
![[(2R)-1-[(2S)-2-[[(2S,3S)-1-Chloro-6-(diaminomethylideneamino)-2-hydroxyhexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]azanium](/img/structure/B10776362.png)
![(3Z,6S)-6-Chloro-1-(2-{[(5-chloro-1-benzothiophen-3-yl)methyl]amino}ethyl)-3-({2-[(2R)-2-piperidinyl]ethyl}imino)-2-piperazinol](/img/structure/B10776364.png)
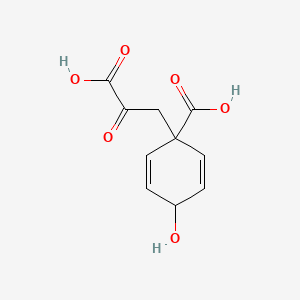
![4-(6-{[(4-Methylcyclohexyl)amino]methyl}-1,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)benzoic Acid](/img/structure/B10776370.png)
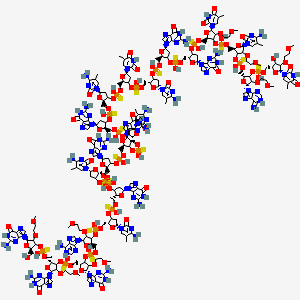
![(4R,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B10776382.png)
![Iron(4+);2-[[2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate](/img/structure/B10776384.png)
![2-[[4-(2-Carboxyethyl)-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776385.png)
